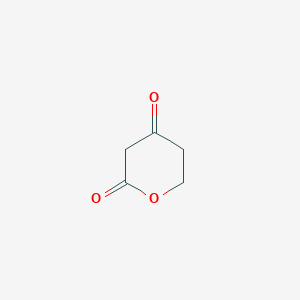

Oxane-2,4-dione

Overview

Description

Oxane-2,4-dione, also known as oxalic acid dione, is an organic compound with the chemical formula C2O2. It is a white crystalline solid that is soluble in water and a range of organic solvents. This compound is a versatile compound that has a variety of applications in scientific research and is used in a range of laboratory experiments.

Scientific Research Applications

Copolymer Synthesis

Oxane-2,4-dione, also referred to as 2-Oxepane-1,5-dione (OPD), has been utilized in the synthesis of random copolyesters. When copolymerized with ε-caprolactone, initiated by metal derivatives like tin octanoate, dibutyltin dimethoxide, and aluminum isopropoxide, it forms semicrystalline copolymers. These copolymers exhibit a single melting temperature and a glass transition temperature, confirming their randomness. This is particularly noted in the study by Dwan'isa et al. (2003) in "Macromolecules" (Dwan'isa et al., 2003).

Polymerization in Melt

Albertsson and Lundmark (1990) explored the ring-opening polymerization of Oxepane-2,7-dione in the melt. Their study, published in the "Journal of Macromolecular Science, Part A," revealed insights into the polymerization process and its dependence on various factors like temperature, time, and the concentration of catalysts like stannous 2-ethylhexanoate (Albertsson & Lundmark, 1990).

Odour Compound in Soya-Bean Oil

In a study conducted by Guth and Grosch (1989), published in "Fett-lipid," 3-Methylnonane-2,4-dione, a compound related to this compound, was identified in reverted soya-bean oil. This compound contributed significantly to the reversion odour of the oil, demonstrating the relevance of such compounds in food chemistry (Guth & Grosch, 1989).

Synthesis of Oxazolidine-2,4-diones

The synthesis of oxazolidine-2,4-diones, often found in biologically significant compounds, was explored using a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This study by Zhang et al. (2015) in "Chemical communications" highlights a novel method for accessing various oxazolidine-2,4-diones using atmospheric carbon dioxide (Zhang et al., 2015).

Modified Poly (epsilon-caprolactone)

Tian et al. (1998), in their research published in "Macromolecules," have synthesized Poly(2-oxepane-1,5-dione), a highly crystalline polymer with a high melting temperature. This polymer, obtained by ring opening polymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone, presents potential for photodegradable applications (Tian et al., 1998).

Mechanism of Action

Target of Action

Oxane-2,4-dione, also known as Dihydro-2H-pyran-2,4(3H)-dione , is a chemical compound that has been used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based KATP openers . These openers are known to potently inhibit bladder contraction in vitro . .

Mode of Action

It is known that the compound plays a role in the synthesis of other biologically important compounds . A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters/base-catalyzed cyclization reaction have been developed . These processes provide a novel and convenient access to various oxazolidine-2,4-diones .

Biochemical Pathways

It is known that the compound is involved in the synthesis of oxazolidine-2,4-diones , which are found frequently in biologically important compounds .

Result of Action

It is known that the compound is used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based katp openers , which are known to potently inhibit bladder contraction in vitro .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Oxane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

It is known that its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that its derivatives can be directed to specific compartments or organelles .

properties

IUPAC Name |

oxane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRPRLWCUGZYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

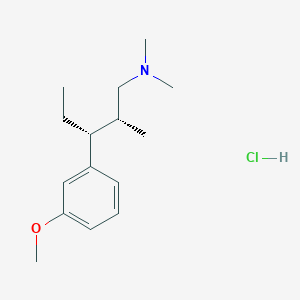

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

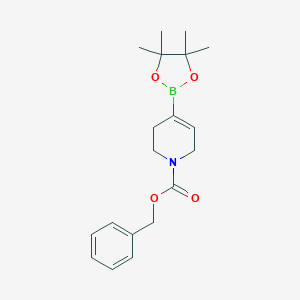

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)